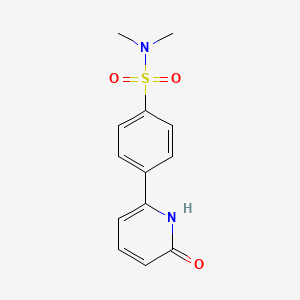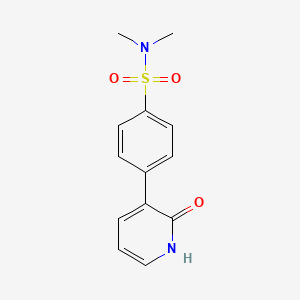
6-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is an organic compound that is used in various scientific research applications. It is a derivative of the pyridine family, which is a heterocyclic aromatic organic compound that has a wide range of uses in pharmaceuticals, agrochemicals, and other industrial applications. The compound has a molecular weight of 246.3 g/mol and a melting point of 130-132°C. It is a colorless, crystalline solid that is soluble in water and organic solvents.
科学研究应用
6-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is used in various scientific research applications. It is used as a reagent in the synthesis of other organic compounds, such as pyridines, pyrimidines, and quinolines. It is also used as a catalyst in the synthesis of heterocyclic compounds. It has been used in the synthesis of biologically active compounds, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 6-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed to act as a nucleophile in organic reactions and can be used as a catalyst in the synthesis of heterocyclic compounds. It is also believed to be involved in the formation of hydrogen bonds and the formation of covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% have not been studied extensively. However, it is believed to have anti-inflammatory, antifungal, and anti-cancer properties. It is also believed to have antioxidant and neuroprotective effects.
实验室实验的优点和局限性
The use of 6-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments has several advantages and limitations. One of the main advantages is that it is a relatively inexpensive reagent that can be used in the synthesis of various organic compounds. It is also a relatively stable compound that can be stored for extended periods of time without significant degradation. However, it is important to note that the compound is toxic and should be handled with care. In addition, the compound is not very soluble in water and can be difficult to work with in aqueous solutions.
未来方向
There are several potential future directions for the use of 6-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%. One potential direction is to use the compound in the synthesis of new biologically active compounds, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents. Another potential direction is to use the compound in the synthesis of new pharmaceuticals, agrochemicals, and other industrial products. Finally, it is possible to use the compound in the synthesis of new materials, such as polymers and nanomaterials.
合成方法
6-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can be synthesized from the reaction of 4-nitrobenzaldehyde and N,N-dimethylsulfamoylchloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The reaction produces a yellow-colored solution that is then filtered and dried to give the desired product. The purity of the product can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
属性
IUPAC Name |
N,N-dimethyl-4-(6-oxo-1H-pyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)11-8-6-10(7-9-11)12-4-3-5-13(16)14-12/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIYGEWLEXFQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














